molecular formula C16H13N3O2 B15306265 Methyl 4-(quinazolin-4-ylamino)benzoate

Methyl 4-(quinazolin-4-ylamino)benzoate

Cat. No.: B15306265
M. Wt: 279.29 g/mol
InChI Key: QIWMXWVSZMFODO-UHFFFAOYSA-N
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Description

Methyl 4-(quinazolin-4-ylamino)benzoate is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(quinazolin-4-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with quinazoline derivatives under specific conditions. One common method involves the use of a coupling reaction between 4-aminobenzoic acid and quinazoline-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(quinazolin-4-ylamino)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(quinazolin-4-ylamino)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(quinazolin-4-ylamino)benzoate involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit the activity of certain tyrosine kinases, leading to the disruption of signaling pathways that promote cell proliferation and survival. The quinazoline moiety is known to interact with the ATP-binding site of kinases, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-(quinazolin-4-ylamino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, have been extensively studied for their pharmacological properties, including:

  • Anticancer activity
  • Antimicrobial effects
  • Anti-inflammatory properties

The quinazoline core is known to interact with various molecular targets, particularly enzymes involved in cancer cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes such as tyrosine kinases. These enzymes are crucial in signaling pathways that regulate cell growth and division. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-720.98
HepG231.85
A54915.00

These findings indicate that this compound is particularly effective against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. The following table outlines the zones of inhibition observed in antibacterial assays:

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in vitro revealed its potential as a therapeutic agent against breast cancer. The compound was administered to MCF-7 cells, resulting in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment, confirming its mechanism of inducing apoptosis through the inhibition of tyrosine kinase activity .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial virulence. This dual action highlights its potential use in treating infections caused by resistant strains .

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 4-(quinazolin-4-ylamino)benzoate

InChI

InChI=1S/C16H13N3O2/c1-21-16(20)11-6-8-12(9-7-11)19-15-13-4-2-3-5-14(13)17-10-18-15/h2-10H,1H3,(H,17,18,19)

InChI Key

QIWMXWVSZMFODO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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